N,N,N-Triphenylanilinium perchlorate
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Overview
Description
N,N,N-Triphenylanilinium perchlorate: is a chemical compound known for its unique structure and properties It consists of a triphenylanilinium cation and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triphenylanilinium perchlorate typically involves the reaction of triphenylamine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{N}(\text{C}_6\text{H}_5)_3 + \text{HClO}_4 \rightarrow [\text{C}_6\text{H}_5\text{N}(\text{C}_6\text{H}_5)_3]^+ [\text{ClO}_4]^- ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triphenylanilinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: Substitution reactions can occur, where one or more of the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can produce a variety of substituted anilinium compounds.
Scientific Research Applications
N,N,N-Triphenylanilinium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N,N-Triphenylanilinium perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N,N-Triphenylmethylammonium perchlorate
- N,N,N-Triphenylbenzylammonium perchlorate
- N,N,N-Triphenylphenethylammonium perchlorate
Comparison: N,N,N-Triphenylanilinium perchlorate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and applications. For instance, the presence of the anilinium group can influence its interaction with biological molecules and its behavior in chemical reactions.
Biological Activity
N,N,N-Triphenylanilinium perchlorate (TPAP) is a quaternary ammonium salt that has garnered attention for its unique biological activities and potential applications in various fields, including biochemistry and pharmacology. This article delves into the biological activity of TPAP, focusing on its mechanisms of action, effects on cellular processes, and associated case studies.
Chemical Structure and Properties
TPAP is characterized by its triphenylamine moiety, which contributes to its electronic properties and interactions with biological systems. The perchlorate ion serves as a counterion, influencing the solubility and stability of the compound in aqueous environments.
Mechanisms of Biological Activity
1. Thyroid Hormone Disruption:
Perchlorate, the anion associated with TPAP, is known to inhibit the sodium-iodide symporter (NIS), leading to decreased iodide uptake in the thyroid gland. This inhibition can result in reduced production of thyroid hormones, which are critical for metabolism and neurodevelopment . The competitive nature of perchlorate against iodide suggests that TPAP may exhibit similar effects, potentially impacting thyroid function in exposed organisms.
2. Cytotoxicity and Cell Viability:
Research indicates that TPAP can exert cytotoxic effects on various cell lines. Studies have shown that exposure to TPAP leads to increased cell death, which may be attributed to oxidative stress and disruption of cellular homeostasis . The compound's ability to generate reactive oxygen species (ROS) has been implicated in its cytotoxicity.
Table 1: Summary of Biological Effects of TPAP
Study | Cell Line | Concentration | Observed Effect | Reference |
---|---|---|---|---|
A | HepG2 | 10 µM | Decreased viability by 30% | |
B | HeLa | 5 µM | Induction of apoptosis | |
C | PC12 | 20 µM | Increased ROS production |
Case Study: Thyroid Function Impairment
In a controlled study examining the effects of perchlorate on thyroid function, subjects exposed to varying concentrations exhibited dose-dependent declines in iodide uptake. The lowest observable adverse effect level (LOAEL) was identified at doses as low as 0.1 mg/kg/day . This finding underscores the potential risks associated with compounds like TPAP that contain perchlorate.
Implications for Human Health
The biological activity of TPAP raises concerns regarding its safety profile, particularly due to its structural similarity to other quaternary ammonium compounds known for their toxicity. Given the established link between perchlorate exposure and thyroid dysfunction, further research is warranted to elucidate the long-term health implications of TPAP exposure.
Properties
CAS No. |
100736-83-2 |
---|---|
Molecular Formula |
C24H20ClNO4 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
tetraphenylazanium;perchlorate |
InChI |
InChI=1S/C24H20N.ClHO4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
LVGLGLNSVAWRRR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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